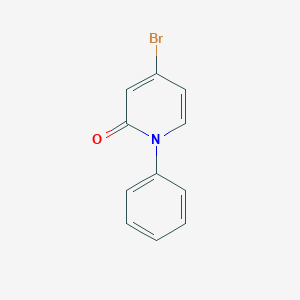

4-Bromo-1-phenylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFLRUVEBNICPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromo 1 Phenylpyridin 2 1h One

Reactivity of the Bromine Moiety

The bromine atom at the C4 position of the pyridinone ring is expected to be susceptible to nucleophilic substitution reactions, a common pathway for the functionalization of halo-heterocycles.

Nucleophilic Substitution Reactions

In theory, the electron-withdrawing nature of the pyridinone ring should facilitate the displacement of the bromide ion by various nucleophiles.

The introduction of an amino group at the C4 position would lead to the formation of 4-amino-1-phenylpyridin-2(1H)-one. Such reactions are typically achieved by heating the bromo-substituted precursor with an amine, often in the presence of a catalyst. However, specific published examples detailing the amination of 4-Bromo-1-phenylpyridin-2(1H)-one, including reaction conditions and yields, are not available in the reviewed literature.

Similarly, the reaction with a thiol or a thiol-containing nucleophile would be expected to yield a 4-thio-substituted pyridinone derivative. These reactions are valuable for the synthesis of compounds with potential applications in medicinal chemistry and materials science. Despite the synthetic utility of such transformations, no specific studies on the thiolation of this compound have been identified.

Beyond amination and thiolation, the bromine atom could theoretically be displaced by a variety of other nucleophiles, such as alkoxides, cyanides, or organometallic reagents, to introduce a wide range of functional groups. These reactions would significantly expand the chemical diversity of derivatives accessible from this starting material. Regrettably, the scientific literature lacks specific examples of such functionalizations for this compound.

Transformations of the Pyridinone Ring System

The pyridinone ring itself offers avenues for chemical transformation, most notably through oxidation reactions.

Oxidation Reactions (e.g., N-Oxidation using hydrogen peroxide or m-chloroperbenzoic acid)

The nitrogen atom of the pyridinone ring can be oxidized to form an N-oxide. Common reagents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). researchgate.net The resulting N-oxides can exhibit altered biological activities and serve as intermediates for further functionalization. While the N-oxidation of pyridines is a general and well-documented reaction, specific experimental protocols and outcomes for the N-oxidation of this compound are not described in the available literature.

Reduction Reactions of the Carbonyl Group

Information regarding the specific reduction of the carbonyl group in this compound using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride is not described in the accessible scientific literature. While the general principles of carbonyl reduction are well-established, the specific outcomes, yields, and potential for chemoselectivity in the presence of the bromo- and phenyl-substituted pyridone ring for this particular molecule have not been documented.

Ring-Opening and Rearrangement Reactions

Similarly, there is a lack of published research on the ring-opening or rearrangement reactions of this compound. The stability of the pyridone ring system under various conditions and its propensity to undergo skeletal changes have not been the subject of detailed investigation, leaving a void in the understanding of its chemical behavior under transformative reaction conditions.

Role as a Versatile Synthetic Intermediate

The potential of this compound as a building block for more complex molecules is suggested by its structure, which features multiple functional groups amenable to further chemical modification. However, specific examples of its application in the synthesis of complex heterocyclic compounds or as a precursor in multistep organic syntheses for advanced molecular architectures are not reported in the available literature. Without documented synthetic routes that utilize this compound, its role as a versatile intermediate remains hypothetical.

Due to the absence of specific research findings on these topics, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. Further experimental investigation into the reactivity of this compound is required to elucidate the chemical pathways and synthetic utility outlined.

Structural Characterization and Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

NMR spectroscopy is crucial for confirming the specific arrangement of atoms (regiochemistry) within the 4-Bromo-1-phenylpyridin-2(1H)-one molecule. For instance, the position of the bromine atom at the C4 position and the phenyl group at the N1 position are confirmed by the characteristic chemical shifts and coupling patterns of the protons on the pyridinone ring. While this compound does not possess stereocenters and therefore lacks stereoisomers, in related chiral molecules, specialized NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative spatial proximity of atoms, thereby elucidating stereochemistry.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on both the pyridinone and the phenyl rings. The protons on the phenyl group, typically appearing in the aromatic region (around 7.0-8.0 ppm), would exhibit splitting patterns (e.g., multiplets) that confirm their connectivity. The protons on the pyridinone ring would also have characteristic chemical shifts influenced by the adjacent carbonyl group and bromine atom. For example, the proton at C3 and C5 would likely be doublets, and the proton at C6 a doublet of doublets, with their specific shifts confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₈BrNO), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. HRMS analysis would confirm this mass to within a very small tolerance (typically <5 ppm), providing strong evidence for the compound's identity. For instance, a related compound, 2-(4-Iodophenyl)quinoline, was confirmed by HRMS with a calculated mass of 331.9936 for [M+H]⁺ and a found mass of 331.9925, demonstrating the accuracy of this technique. chemicalbook.com

In addition to providing the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragments. The masses of these fragments can provide clues about the different structural components of the molecule. For this compound, one might expect to see fragments corresponding to the loss of the bromine atom, the phenyl group, or the carbonyl group, which would further support the proposed structure.

X-ray Crystallography

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a related compound, pirfenidone (B1678446) (5-methyl-1-phenyl-1H-pyridin-2-one), has been determined. In pirfenidone, the phenyl and pyridone rings are inclined to each other by 50.30 (11)°. This provides an insight into the likely conformation of the phenyl and pyridinone rings in this compound. X-ray analysis of this compound, were it to be performed on a suitable single crystal, would provide unambiguous confirmation of its connectivity and three-dimensional shape.

Determination of Solid-State Molecular Structure, Bond Angles, and Dihedral Angles

For a molecule like this compound, the key structural parameters of interest would be the planarity of the pyridinone ring, the torsion angle between the phenyl and pyridinone rings, and the geometry around the nitrogen and carbonyl carbon atoms. In similar structures, the pyridinone ring often exhibits a high degree of planarity. The dihedral angle between the two rings is a critical parameter, as it influences the extent of electronic communication between the aromatic systems.

A hypothetical table of selected bond angles for this compound, based on known values for similar structures, is presented below.

Table 1: Predicted Bond Angles for this compound

| Atoms Involved | Predicted Bond Angle (°) |

| C2-N1-C6 | ~120 |

| C2-N1-C(phenyl) | ~118 |

| N1-C2=O | ~122 |

| C3-C4-Br | ~119 |

| C5-C6=C2 | ~118 |

Note: These values are estimations based on related structures and would require experimental verification via X-ray crystallography.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, several types of non-covalent interactions are expected to play a significant role. These include hydrogen bonding, and potentially C-H···Br interactions.

Studies on analogous phenyl-substituted heterocyclic compounds have shown that crystal packing is often dictated by a combination of face-to-face (π–π) stacking and edge-to-face (C-H···π) interactions between aromatic rings. mdpi.com In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O and C-H···N hydrogen bonds become significant in directing the supramolecular assembly. mdpi.com

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Description |

| π–π Stacking | Attraction between the electron clouds of the phenyl and pyridinone rings of adjacent molecules. |

| C-H···O Hydrogen Bonding | Interaction between a carbon-bound hydrogen atom and the oxygen atom of the carbonyl group. |

| C-H···N Hydrogen Bonding | Interaction between a carbon-bound hydrogen atom and the nitrogen atom of the pyridinone ring. mdpi.com |

| C-H···Br Interactions | Weak hydrogen bonding between a carbon-bound hydrogen and the bromine atom. |

| Halogen Bonding | Non-covalent interaction involving the bromine atom as an electrophilic region. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be detected.

The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong absorption due to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹ for pyridone systems. The presence of aromatic rings (phenyl and pyridinone) will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 650 |

Note: The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions within the solid state.

Computational and Theoretical Studies on 4 Bromo 1 Phenylpyridin 2 1h One and Its Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Derivatives of 1-phenylpyridin-2(1H)-one have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade responsible for producing pro-inflammatory cytokines. rndsystems.comnih.gov Molecular docking studies on analogous pyridinone-based inhibitors reveal that they typically bind to the ATP-binding site of p38α MAPK. mdpi.com The binding is characterized by a series of specific interactions with the amino acid residues lining this pocket. The pyridinone core acts as a scaffold, positioning the phenyl and bromo substituents to optimize these interactions. The N-phenyl group often fits into a hydrophobic pocket, while the pyridinone oxygen and nitrogen can form crucial hydrogen bonds with the hinge region of the kinase. nih.gov

Detailed analysis of the binding mode of pyridinone inhibitors within the p38α active site has identified several key amino acid residues that are critical for stable binding. While specific data for 4-Bromo-1-phenylpyridin-2(1H)-one is not extensively published, studies on structurally related inhibitors provide a clear picture of the expected interactions.

Key interactions often involve hydrogen bonds with the backbone of Met109 and Gly110 in the hinge region of the kinase. emanresearch.org The oxygen atom of the pyridinone carbonyl is a common hydrogen bond acceptor. Additionally, interactions with residues such as Lys53 , Glu71 , Leu104 , the gatekeeper residue Thr106 , Asp168 , and Leu167 are frequently observed, contributing to the binding affinity and selectivity of the inhibitors. emanresearch.orgnih.govresearchgate.net For instance, some inhibitors induce a "glycine flip" in the hinge region, a conformational change that is associated with high selectivity. uni-tuebingen.de The binding affinity, often expressed as an IC50 value or binding energy, is a composite of these interactions. For potent inhibitors in this class, IC50 values can be in the low nanomolar range. nih.gov

Table 1: Key Amino Acid Residues in p38α MAPK Involved in Binding Pyridinone-Type Inhibitors

| Residue | Interaction Type | Role in Binding |

| Met109 | Hydrogen Bond, Hydrophobic | Forms part of the hinge region; crucial for anchoring the inhibitor. emanresearch.org |

| Gly110 | Hydrogen Bond | Part of the hinge region; participates in hydrogen bonding. emanresearch.org |

| Thr106 | Hydrophobic | "Gatekeeper" residue; its size influences inhibitor specificity. emanresearch.org |

| Asp168 | Hydrogen Bond | Interacts with donor groups on the inhibitor. nih.govresearchgate.net |

| Glu71 | Hydrogen Bond | Forms hydrogen bonds with the ligand. emanresearch.org |

| Lys53 | Hydrogen Bond | Critical for interaction with ATP and competitive inhibitors. nih.gov |

| Leu167 | Hydrophobic | Contributes to a hydrophobic pocket that accommodates parts of the inhibitor. emanresearch.org |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties and conformational behavior of molecules.

The electronic structure of this compound dictates its reactivity and interaction with its biological target. Quantum chemical calculations can determine various electronic properties. nih.gov Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's propensity to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For pyridinone systems, these calculations reveal the distribution of electron density, highlighting the polar nature of the carbonyl group and the aromatic character of the ring system. nih.gov

The pyridinone moiety of the molecule can exist in two tautomeric forms: the 2-pyridone (amide) form and the 2-hydroxypyridine (B17775) (enol) form. chemtube3d.com Extensive theoretical and experimental studies have shown that the equilibrium between these two forms is highly sensitive to the environment. nih.govwikipedia.org In the gas phase, the 2-hydroxypyridine tautomer is slightly more stable. nih.gov However, in polar solvents and in the solid state, the 2-pyridone form is overwhelmingly favored due to its larger dipole moment and its ability to form strong intermolecular hydrogen bonds. nih.govwikipedia.org For this compound, the presence of the N-phenyl group prevents the enol tautomerization involving a proton shift to the nitrogen. However, the fundamental electronic and conformational properties of the pyridinone ring remain relevant.

Conformational analysis using DFT methods can also predict the most stable three-dimensional arrangement of the molecule, particularly the rotational barrier and preferred angle between the phenyl and pyridinone rings. nih.govnih.gov This conformation is critical for fitting into the binding site of a target protein.

Table 2: Tautomeric Equilibrium of the Parent 2-Hydroxypyridine/2-Pyridone System

| Medium | Predominant Tautomer | Reason | Reference |

| Gas Phase | 2-Hydroxypyridine | Intrinsic stability | nih.gov |

| Polar Solvents | 2-Pyridone | Favorable solvation of the larger dipole moment | wikipedia.org |

| Non-polar Solvents | Mixture of both | Similar energies | nih.gov |

| Solid State | 2-Pyridone | Stabilization through intermolecular hydrogen bonding | wikipedia.org |

De Novo Computational Design for Novel Molecular Architectures

De novo design is a computational strategy used to generate novel molecular structures with desired properties from scratch, often by assembling molecular fragments within the constraints of a target's binding site. nih.gov This approach has been applied to discover new p38 MAPK inhibitors. nih.gov Starting with a scaffold like this compound, computational methods can explore modifications to the core structure to enhance binding affinity, selectivity, and pharmacokinetic properties. By identifying key interaction points within the p38α active site, new functional groups can be computationally "grown" from the pyridinone scaffold to form additional favorable interactions, leading to the design of novel and more potent inhibitors. nih.govresearchgate.net

Structure-Based Drug Design Principles Applied to Pyridinone Scaffolds

Structure-based drug design (SBDD) is a powerful methodology in drug discovery that utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. For pyridinone scaffolds, including derivatives of this compound, SBDD principles are instrumental in optimizing their interactions with various protein targets. researchgate.net

A key aspect of SBDD is the use of molecular docking simulations to predict the binding conformation and affinity of a ligand within a protein's active site. acs.org For instance, in the context of Pim-1 kinase, a target for cancer therapy, substituted pyridone compounds have been identified as effective inhibitors that bind within the ATP-binding site. researchgate.net Docking studies of pyridinone derivatives have revealed the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in achieving potent inhibition. researchgate.net The 4-bromo substitution on the pyridinone ring can significantly influence these interactions, potentially forming halogen bonds or altering the electronic properties of the molecule to enhance binding.

Furthermore, SBDD for pyridinone scaffolds often involves strategies to improve ligand flexibility and interactions with conserved amino acid residues in the target protein. This is particularly important for targets prone to mutations, such as the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. acs.org By designing pyridinone derivatives that can adapt to changes in the binding site, it is possible to develop more robust inhibitors.

Quantitative structure-activity relationship (QSAR) studies represent another critical computational tool in the SBDD of pyridinone derivatives. nih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the potency of novel derivatives and guide the design of more effective molecules. nih.gov For pyridinone-based compounds, descriptors related to steric and electronic properties are often crucial in these models, highlighting the importance of substituents like the bromo and phenyl groups in this compound for modulating activity. nih.gov

The following table summarizes key SBDD principles and their application to pyridinone scaffolds:

| SBDD Principle | Application to Pyridinone Scaffolds | Key Findings and Research Insights |

| Molecular Docking | Predicting binding modes and affinities of pyridinone derivatives in target active sites (e.g., Pim-1 kinase, HIV-1 RT). acs.orgresearchgate.net | Identification of crucial hydrogen bonding and hydrophobic interactions. The bromo substituent can participate in halogen bonding. researchgate.net |

| Ligand Flexibility | Designing derivatives that can adapt to mutations in the binding pocket. acs.org | Enhanced inhibitor robustness against target mutations. |

| Interaction with Conserved Residues | Focusing design efforts on interactions with amino acids that are less likely to mutate. acs.org | Development of broader-spectrum inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for the biological activity of novel pyridinone derivatives. nih.gov | Steric and electronic properties of substituents are critical for activity. nih.gov |

Structure Activity Relationships Sar and Derivative Chemistry

Influence of the 4-Bromo Substituent on Reactivity and Biological Activity

The bromine atom at the 4-position of the pyridinone ring significantly influences the molecule's chemical reactivity. Due to the electron-withdrawing nature of the ring nitrogen, the positions 2, 4, and 6 of the pyridine (B92270) ring are electron-deficient. researchgate.net This electronic characteristic makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion can act as an effective leaving group. researchgate.net This reactivity provides a convenient synthetic handle for introducing a wide array of functional groups at this position, thereby creating diverse chemical libraries for biological screening.

The presence of a halogen, such as bromine, can also directly impact biological activity. Halogen atoms can alter a molecule's lipophilicity, absorption, distribution, metabolism, and excretion (ADME) properties. In various heterocyclic compounds, the introduction of a bromo substituent has been a key strategy in modulating pharmacological activity, including antimicrobial and antitubercular effects. nih.govnih.gov For instance, in the development of kinase inhibitors, halogenated pyridines have been explored to achieve potent and selective inhibition. mdpi.com

Exploration of Substituent Effects on the N-Phenyl Moiety

The N-phenyl group serves as another critical site for chemical modification to probe SAR. Altering the electronic properties of this aromatic ring or replacing it with other cyclic systems can profoundly impact the compound's interaction with biological targets.

The findings indicated that strong electron-withdrawing groups, such as a cyano (-CN) group, could significantly influence the molecule's molecular electrostatic potential (MEP), favoring interactions with high-electron-density areas in the target's binding site. mdpi.com In contrast, electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can also modulate activity, although their effects are target-dependent. mdpi.comnih.gov The introduction of a methoxyphenyl group is a common strategy in medicinal chemistry, as seen in the development of various bioactive molecules. nih.govnih.gov

Table 1: Effect of Substituents on the N-Phenyl Moiety on FOXM1-Inhibitory Activity in a Thieno[2,3-b]pyridine Series Data extracted from a study on related heterocyclic compounds to illustrate the principle of substituent effects. mdpi.com

| Ortho-Substituent (R₂) | Para-Substituent (R₁) | Effect on FOXM1 Expression |

| -CF₃ | -F | Inactive |

| -CN | -Cl | Active, Decreased FOXM1 |

| -CF₃ | -Br | Inactive |

| -CN | -I | Active, Decreased FOXM1 |

| -CH₃ | -Cl | Inactive |

Replacing the N-phenyl moiety with other cyclic systems, particularly heterocycles, is a widely used strategy in drug discovery to improve properties like solubility, polarity, and hydrogen-bonding capacity. researchgate.net

Piperazine (B1678402): The piperazine ring is a common scaffold in medicinal chemistry, found in numerous approved drugs. wikipedia.orgnih.gov Substituting the N-phenyl group with a piperazine-containing moiety can introduce a basic nitrogen atom, which can be crucial for forming salt bridges with acidic residues in a biological target or improving pharmacokinetic properties. Derivatives of pyridinylpiperazine are known to possess a range of biological activities and are key components in drugs targeting the central nervous system and infectious diseases. wikipedia.orgnih.gov

Imidazo[1,2-a]pyridine (B132010): This fused heterocyclic system is considered a "privileged scaffold" due to its presence in many biologically active compounds, including anticancer, antimicrobial, and antiviral agents. nih.govnih.gov The synthesis of molecules where a pyridinone core is fused with other heterocyclic systems, such as imidazo[1,2-a]pyridine, has been achieved through methods like ruthenium-catalyzed oxidative coupling. rsc.org Such modifications create rigid, three-dimensional structures that can present pharmacophoric groups in specific orientations, potentially leading to enhanced potency and selectivity. rsc.orgacs.org

Modifications to the Pyridinone Core and its Impact on Activity

Direct functionalization of the pyridinone ring itself offers another dimension for exploring SAR. The available positions on the ring can be modified to fine-tune the molecule's properties. nih.gov

The relative positions of substituents on the pyridinone ring are critical for biological activity. For example, moving the bromo substituent from the 4-position to the 3- or 5-position would create positional isomers with different chemical and biological profiles. The electronic activation for nucleophilic substitution is strongest at the 2-, 4-, and 6-positions, meaning a 5-bromopyridinone would be significantly less reactive towards nucleophiles than its 4-bromo counterpart. researchgate.net SAR studies on positional isomers are a classic medicinal chemistry approach, as demonstrated in other heterocyclic systems like benzimidazoles, where the placement of a bromo substituent dramatically influences antimicrobial activity. nih.gov

Introducing new functional groups at the unoccupied positions (e.g., 3, 5, or 6) of the pyridinone ring is a key strategy for developing new derivatives. rsc.org The introduction of an acetyl group at the 3-position, for example, would create a 3-acetyl derivative. Such a modification introduces a ketone functionality that can act as a hydrogen bond acceptor and a potential point for further chemical elaboration. Multicomponent reactions are often employed to build diversely functionalized 2-pyridone-containing heterocycles, highlighting the synthetic accessibility of such derivatives. nih.gov The specific impact of these modifications on biological activity is highly dependent on the target, but the added functional groups provide new opportunities for interaction with receptor sites.

Research Applications of 4 Bromo 1 Phenylpyridin 2 1h One and Its Derivatives

Medicinal Chemistry Research Prospects

The pyridinone scaffold is a privileged structure in drug discovery, demonstrating a broad spectrum of pharmacological properties. frontiersin.orgnih.gov Its ability to form multiple hydrogen bond interactions and its amenability to chemical modification at five different positions allow for the fine-tuning of physicochemical properties and biological activity. frontiersin.orgnih.gov This has led to its exploration in numerous kinase inhibitor programs and as a framework for developing agents that target enzymes and receptors with high affinity and specificity. nih.gov

Enzyme Inhibition Studies

The inherent chemical properties of the pyridinone ring make it an effective component in the design of enzyme inhibitors. Derivatives have been synthesized and evaluated for their ability to block the active sites of various enzymes, demonstrating potential as antibacterial, antiviral, and anticancer agents.

Bacterial fatty acid synthesis (FAS) is an essential pathway and a validated target for novel antibacterial agents. A critical final step in this pathway is catalyzed by the enoyl-acyl carrier protein (ACP) reductase. While many bacteria utilize the FabI enzyme, some pathogens, like Streptococcus pneumoniae, possess an alternative isoform, FabK.

Research has led to the discovery of dual inhibitors that target both FabI and FabK. acs.org In one such study, a strategy was employed to combine a known FabI inhibitory moiety, the 4-pyridone core, with a phenylimidazole group known to inhibit FabK. acs.org This medicinal chemistry effort resulted in hybrid molecules capable of inhibiting both enzymes. Compound 6 from this study, a phenylimidazole derivative of a 4-pyridone, demonstrated potent dual inhibitory activity and strong antibacterial action against S. pneumoniae. acs.org Macromolecular synthesis assays confirmed that the compound selectively inhibited lipid biosynthesis, supporting its mechanism of action as a fatty acid synthesis inhibitor. acs.org

Table 1: Inhibitory and Antibacterial Activity of a Phenylimidazole 4-Pyridone Derivative Data sourced from reference acs.org

| Compound | FabI IC₅₀ (μM) | FabK IC₅₀ (μM) | S. pneumoniae MIC (μg/mL) |

|---|---|---|---|

| Compound 6 | 0.05 | 0.20 | 0.25 |

The pyridinone scaffold has been successfully utilized as a hinge-binding motif in the design of various kinase inhibitors. nih.gov Its ability to act as a peptide bond isostere allows it to form key interactions within the ATP-binding pocket of kinases like Bruton's tyrosine kinase (Btk) and Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Bruton's Tyrosine Kinase (Btk) Inhibition: Btk is a crucial non-receptor tyrosine kinase in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies. nih.gov Researchers have designed novel, reversible Btk inhibitors based on a 5-phenylpyridin-2(1H)-one scaffold. nih.gov Starting from the structure of a known preclinical drug, RN486, structure-activity relationship (SAR) studies led to the identification of compound 16b , which exhibited potent Btk enzymatic and cellular inhibition. nih.gov This compound also showed favorable pharmacokinetic properties and significant efficacy in an in vivo arthritis model. nih.gov

Table 2: In Vitro and In Vivo Activity of Btk Inhibitor 16b Data sourced from reference nih.gov

| Compound | Btk Enzymatic IC₅₀ (nM) | Ramos Cell IC₅₀ (nM) | In Vivo Activity |

|---|---|---|---|

| 16b | 4.8 | 10.3 | Potent inhibition of arthritis |

FGFR-Mediated Signaling Pathway Inhibition: Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. nih.govnih.gov This has prompted the development of selective FGFR inhibitors. A series of pyrido[1,2-a]pyrimidinone derivatives, which are structurally related to pyridinones, were designed and synthesized as potent FGFR inhibitors. nih.gov The lead compound, 23d , demonstrated excellent potency against the FGFR kinase family with high selectivity. nih.gov It effectively suppressed the phosphorylation of downstream signaling proteins and induced cell cycle arrest and apoptosis at nanomolar concentrations. Furthermore, compound 23d showed potent antitumor activity in a gastric cancer xenograft model with FGFR2 amplification. nih.gov

Table 3: In Vitro and In Vivo Efficacy of FGFR Inhibitor 23d Data sourced from reference nih.gov

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | SNU-16 Xenograft TGI (%) |

|---|---|---|---|---|

| 23d | 1.3 | 0.9 | 3.1 | 106.4% |

TGI: Tumor Growth Inhibition

The pyridin-2(1H)-one structure is one of the original chemical classes investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. rsc.orgrsc.org NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits its function. nih.govplos.org

Early pyridinone derivatives developed by Merck showed promise but were hampered by the rapid emergence of drug-resistant viral strains. rsc.org Since then, extensive medicinal chemistry efforts have focused on modifying the pyridinone scaffold to improve potency and overcome resistance. acs.orgnih.gov Studies have shown that substitutions at the C3, C4, and C6 positions of the pyridinone ring are critical for antiviral activity. frontiersin.org For instance, novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones have been synthesized that exhibit highly potent activity against both wild-type HIV-1 and strains with common NNRTI-resistance mutations like K103N and Y181C. acs.orgnih.gov One of the most potent compounds, a pair of enantiomers of compound 26-trans , had an EC₅₀ of 4 nM. acs.orgnih.gov

Additionally, research on structurally related pyrazolo[1,5-a]pyridines showed that incorporating a bromo substituent at the 4-position (compound 6 ) improved inhibition of the wild-type enzyme. This 4-bromo derivative served as a key intermediate for creating a series of more potent inhibitors through further chemical modification. mdpi.com

Table 4: Anti-HIV-1 Activity of Representative Pyridinone Derivatives Data sourced from references acs.orgnih.govnih.gov

| Compound | Target/Strain | Activity (EC₅₀ or IC₅₀) |

|---|---|---|

| Compound 16 | HIV-1 | 3 nM |

| Compound 7c | HIV-1 | 6 nM |

| 26-trans | Wild-type HIV-1 | 4 nM |

| 26-trans | K103N mutant HIV-1 | Highly effective |

| 26-trans | Y181C mutant HIV-1 | Highly effective |

The endonuclease activity of the influenza virus polymerase acidic (PA) protein is essential for viral replication, making it an attractive target for new anti-influenza drugs. A fragment-based drug discovery approach identified pyromeconic acid and similar structures as moderate inhibitors of the PA endonuclease.

Guided by modeling and structural data, these initial hits were optimized by synthesizing derivative libraries, including pyridinone-based compounds. Through strategies of fragment growth and merging, researchers established clear structure-activity relationships. This work ultimately led to the development of highly potent inhibitors of the PA endonuclease. The most active compound developed in the study, which incorporated a modified pyridinone core, displayed an IC₅₀ value of 14 nM in enzymatic assays and an EC₅₀ value of 2.1 µM against the H1N1 influenza virus in cell culture.

Receptor Modulation and Allosteric Activity

Beyond direct enzyme inhibition, the pyridinone scaffold has proven to be an excellent starting point for designing molecules that modulate receptor function, particularly through allosteric mechanisms.

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) are a promising therapeutic strategy for treating cognitive deficits in diseases like Alzheimer's and schizophrenia. nih.gov Researchers have reported the design and synthesis of a novel class of M1 mAChR PAMs based on a 4-phenylpyridin-2-one scaffold. nih.gov

The most active compounds in this series showed comparable binding affinity to the well-known M1 PAM, BQCA, but with significantly improved positive cooperativity with the natural ligand, acetylcholine. nih.gov These derivatives also maintained high selectivity for the M1 receptor over other muscarinic receptor subtypes. The pharmacological characterization of this series revealed a diverse range of activities, from ligands with both strong intrinsic agonism and PAM activity to others with robust PAM activity but no detectable agonism. nih.gov This highlights the 4-phenylpyridin-2-one scaffold as a versatile and attractive framework for further optimization in the development of M1 receptor modulators. nih.gov

Positive Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor (M1 mAChR)

The 4-phenylpyridin-2-one scaffold, for which 4-bromo-1-phenylpyridin-2(1H)-one is a key synthetic intermediate, has been identified as a novel class of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor (M1 mAChR). Current time information in Bangalore, IN. PAMs represent a promising therapeutic strategy for addressing cognitive deficits in conditions like Alzheimer's disease and schizophrenia. Current time information in Bangalore, IN. Unlike direct agonists, PAMs enhance the effect of the endogenous neurotransmitter, acetylcholine, which can lead to a more nuanced and potentially safer pharmacological profile.

Derivatives from this class have demonstrated high selectivity for the M1 mAChR and improved positive cooperativity with acetylcholine. Current time information in Bangalore, IN. Research has shown that modifications to the 4-phenylpyridin-2-one core can yield compounds with a diverse range of activities. These include molecules with both strong intrinsic efficacy and PAM activity, as well as those that exhibit robust PAM activity with little to no direct agonism. Current time information in Bangalore, IN.nih.gov For instance, the lead compound MIPS1650 emerged from a series of 4-phenylpyridin-2-one analogues, and further modifications led to the discovery of related compounds with varied allosteric properties. researchgate.net The synthesis of these analogues often begins with precursors like 4-bromopyridin-2(1H)-one, highlighting its foundational role in this area of research. researchgate.net

Table 1: Pharmacological Profile of select 4-phenylpyridin-2-one Analogues at the M1 mAChR

Compound Modification Area Effect on Allosteric Properties Reference MIPS1650 (Lead Compound) Core Structure Identified as a novel PAM at the M1 mAChR. researchgate.net MIPS1780 Heterocyclic Core (6-phenylpyrimidin-4-one) Discovered as a novel M1 mAChR PAM scaffold, showing a different mode of modulation. [2, 3] Analogues 7a-h Pendant Motif Synthesis revealed compounds with different allosteric properties based on substitutions. researchgate.net

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

The pyridin-2(1H)-one core is a key structural feature in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). rsc.orggoogle.com MCHR1 is a significant target in the search for anti-obesity therapeutics, as it plays a role in modulating food intake and body weight. google.com

Researchers have designed and synthesized novel pyridin-2(1H)-one derivatives to act as MCHR1 antagonists. A key focus has been the creation of antagonists that are free of an aliphatic amine group, a common feature in earlier MCHR1 antagonists that was associated with potential safety liabilities. rsc.org By modifying the pyridin-2(1H)-one scaffold with various bicyclic motifs, such as imidazo[1,2-a]pyridine (B132010) and 1H-benzimidazole, scientists have developed potent and orally bioavailable MCHR1 antagonists. rsc.orggoogle.com For example, the compound 4-[(5-chlorothiophen-2-yl)methoxy]-1-(2-cyclopropyl-1-methyl-1H-benzimidazol-6-yl)pyridin-2(1H)-one was identified as a potent antagonist that exerted significant anti-obesity effects in preclinical models. google.com This line of research underscores the utility of the pyridin-2(1H)-one structure in targeting metabolic disorders.

Serotonin (B10506) (5-HT) Reuptake Inhibition

Derivatives of 1-phenylpyridin-2(1H)-one are also being investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), a cornerstone of treatment for depression and anxiety disorders. nih.gov A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent 5-HT reuptake inhibitory activity in vitro. nih.gov The most promising compound from this series, A20, not only displayed high potency but also possessed good stability in human liver microsomes and favorable pharmacokinetic properties. nih.gov In vivo studies confirmed its antidepressant potential, as it was able to antagonize the depletion of serotonin in the hypothalamus and showed efficacy in the forced swimming test, a standard behavioral model for antidepressant activity. nih.gov This research highlights the adaptability of the pyridin-2(1H)-one scaffold for applications in neuroscience.

Formyl Peptide Receptor (FPR) Agonism

Currently, there is a lack of significant research in the public domain that directly links this compound or its close derivatives to agonistic activity at the formyl peptide receptor (FPR). The formyl peptide receptor family, particularly FPR1 and FPR2, are G protein-coupled receptors involved in inflammatory and immune responses. googleapis.com While a vast number of agonists have been identified for these receptors, the this compound chemical class does not appear to be a focus of investigation for this specific biological target based on available scientific literature.

Investigation in Oncology Research

The pyridone structural motif is present in numerous compounds investigated for their potential in cancer therapy. Research has focused on the cytotoxic effects of these derivatives against various cancer cell lines and the underlying mechanisms of cell death.

Mechanisms of Apoptosis Induction

The anticancer activity of pyridone derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms are varied and can involve targeting key regulatory proteins in cell survival and proliferation pathways.

Several studies have shown that cytotoxic pyridone derivatives can activate apoptotic pathways. For example, a potent pyrido[2,3-d]pyrimidine (B1209978) derivative was found to significantly increase apoptosis in MCF-7 cells, arresting the cell cycle at the G1 phase. nih.gov The mechanism was linked to the inhibition of PIM-1 kinase, a serine/threonine kinase often overexpressed in cancers. nih.govnih.gov Other research has shown that different pyridone-based compounds induce apoptosis by activating caspases (such as caspase-3), upregulating pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl-2. researchgate.net The induction of apoptosis through the generation of reactive oxygen species (ROS) has also been suggested as a potential mechanism for related heterocyclic compounds. researchgate.net These findings indicate that the pyridone scaffold can be functionalized to create compounds that trigger cancer cell death through multiple, distinct molecular pathways. google.comgoogleapis.com

Anti-inflammatory Research

The anti-inflammatory potential of pyridinone derivatives is an active area of investigation, with studies focusing on their ability to modulate key signaling pathways in the inflammatory response.

Research has highlighted the role of pyridinone derivatives in suppressing the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), a critical mediator in many inflammatory diseases. A notable example is pirfenidone (B1678446) (5-methyl-1-phenyl-2(1H)-pyridone), a derivative of the core 1-phenyl-2(1H)-pyridone structure. Studies on pirfenidone have demonstrated its anti-inflammatory properties by investigating its effect on cytokine production. nih.gov

In a murine macrophage-like cell line (RAW264.7), pirfenidone was found to suppress TNF-α production at the translational level. nih.gov This mechanism is distinct from many other anti-inflammatory agents as it does not involve the inhibition of key signaling kinases like p38 MAP kinase or JNK. nih.gov

Further in vivo studies using a murine endotoxin (B1171834) shock model reinforced these findings. Pirfenidone potently inhibited the production of several pro-inflammatory cytokines, including TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). nih.gov Interestingly, it also enhanced the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This selective, translational inhibition of pro-inflammatory cytokines suggests that derivatives of the 1-phenyl-pyridinone scaffold may offer a targeted approach to treating inflammation with potentially low toxicity. nih.gov

Table 1: Effect of Pirfenidone on Cytokine Production in a Murine Endotoxin Shock Model

| Cytokine | Effect | Mechanism |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Translational Suppression |

| Interferon-gamma (IFN-γ) | Inhibition | Translational Suppression |

| Interleukin-6 (IL-6) | Inhibition | Translational Suppression |

| Interleukin-10 (IL-10) | Enhancement | Transcriptional Activation |

Data sourced from reference nih.gov

Antiviral Research (e.g., Hepatitis B Virus (HBV) DNA Replication Inhibition)

The structural framework of pyridinone and related heterocyclic compounds is being explored for potential antiviral activities. While direct studies on this compound are limited in this context, research on structurally similar compounds demonstrates the potential of this chemical class. For instance, a novel pyridazinone derivative, compound 3711, has been identified as a non-nucleosidic inhibitor of the Hepatitis B Virus (HBV). nih.govnih.gov

This pyridazinone derivative acts as an HBV inhibitor by inducing the formation of genome-free capsids. nih.gov It effectively decreased both extracellular and intracellular HBV DNA levels in cell models. nih.govnih.gov The compound demonstrated significant antiviral activity at concentrations well below toxic levels and was effective against wild-type HBV as well as strains resistant to existing antiviral drugs like lamivudine (B182088) and adefovir. nih.govnih.gov This line of research, while focused on a pyridazinone, suggests that six-membered heterocyclic compounds containing a nitrogen atom and a ketone group are promising scaffolds for the development of new antiviral agents targeting chronic HBV infection. nih.gov

Table 2: In Vitro Antiviral Activity of Pyridazinone Derivative 3711 against HBV

| Parameter | IC₅₀ (50% Inhibitory Concentration) |

|---|---|

| Extracellular HBV DNA Levels | 1.5 ± 0.2 μM |

| Intracellular HBV DNA Levels | 1.9 ± 0.1 μM |

Cytoprotective Activity Studies (e.g., in conditions of cerebral hypoxia or cardiomyopathies)

The potential cytoprotective effects of pyridinone derivatives, particularly in conditions such as cerebral hypoxia or cardiomyopathies, represent a developing area of research interest. The anti-inflammatory and anti-fibrotic properties demonstrated by compounds like pirfenidone suggest that this class of molecules could play a role in protecting cells from damage in various pathological conditions. nih.gov However, specific research focusing on the cytoprotective activity of this compound in models of cerebral hypoxia or cardiomyopathies is not yet extensively documented in publicly available literature.

Applications in Materials Science

The rigid, planar structure and tunable electronic properties of the pyridinone ring system make it and its derivatives attractive candidates for use in materials science, especially in the field of organic electronics.

Development of Pyridinone Derivatives for Organic Light-Emitting Diodes (OLEDs)

Pyridine-based compounds are actively being developed for use in Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov These materials can function as emitters, which produce light, or as hole-transporting materials (HTMs), which facilitate the efficient movement of positive charge carriers within the device. acs.org For example, various pyrene-appended pyridine (B92270) derivatives have been synthesized and studied for their potential as HTMs in OLEDs. acs.org In other research, platinum(II) complexes incorporating substituted phenylpyridine ligands have been successfully used as phosphorescent emitters in solution-processed OLEDs, achieving high efficiency. rsc.org The development of such materials is crucial for creating next-generation displays and lighting with improved performance and lower manufacturing costs. youtube.com The core structure of this compound provides a versatile platform that can be chemically modified to create novel materials for OLED applications.

Investigation of Photophysical Properties (e.g., absorption and photoluminescence spectra)

A critical aspect of developing materials for OLEDs is the thorough investigation of their photophysical properties. This involves studying how the molecules interact with light, including their UV-Vis absorption and photoluminescence (emission) spectra. researchgate.netrsc.org The synthesis and characterization of various pyridine-containing derivatives, such as pyrenylpyridines and phosphahelicenes, have shown how molecular structure influences these properties. nih.govnih.gov Researchers analyze absorption and emission wavelengths, fluorescence quantum yields, and the lifetimes of excited states to determine a material's suitability for a specific role within an OLED. rsc.org For instance, the photophysical properties of platinum(II) complexes with phenylpyridine ligands were studied to understand how their structure affects their emission color and efficiency in OLED devices. rsc.org The investigation of these fundamental properties is essential for the rational design of new and improved pyridinone-based materials for optoelectronic applications. rsc.org

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Pyridinone Scaffolds

The synthesis of pyridinone derivatives is a mature field, yet there remains a significant push towards developing more efficient, cost-effective, and environmentally benign synthetic routes. nih.govresearchgate.net Future research will likely focus on green chemistry principles to minimize waste and the use of hazardous reagents. researchgate.netrsc.orgnih.govnih.govacs.org

Key areas of development include:

Multicomponent Reactions: One-pot reactions that combine three or more starting materials are highly sought after for their efficiency and atom economy. researchgate.netnih.govnih.govacs.org Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields for pyridine (B92270) derivatives. nih.govacs.org

Catalyst Innovation: The development of novel and reusable catalysts, such as magnetic zinc ferrites modified with ionic liquids, can lead to more sustainable and cost-effective production of pyridinone scaffolds. researchgate.net

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) is a critical aspect of sustainable chemistry. researchgate.netrsc.org

Advanced Computational Approaches for Predictive Modeling, Virtual Screening, and Lead Optimization

Computational tools are becoming indispensable in modern drug discovery, offering a rapid and cost-effective way to identify and optimize lead compounds. nih.govmdpi.com For pyridinone derivatives, these approaches can significantly accelerate the journey from initial hit to clinical candidate.

Future computational efforts will likely involve:

Virtual Screening: Large libraries of virtual pyridinone-based compounds can be screened against biological targets to identify potential hits. nih.govyoutube.com Software like PyRx facilitates this process, allowing for the screening of vast numbers of compounds against specific drug targets. youtube.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel pyridinone derivatives based on their chemical structure. nih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic interactions between a pyridinone ligand and its target protein, helping to refine the binding mode and predict binding affinities with greater accuracy. plos.org

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The pyridinone scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antiviral, and anti-inflammatory effects. nih.govfrontiersin.orgresearchgate.netnih.gov However, the full therapeutic potential of this scaffold is likely yet to be realized.

Future research in this area will focus on:

Target Identification: High-throughput screening and chemoproteomics approaches can be used to identify novel protein targets for pyridinone derivatives.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies are crucial to understand how the compound exerts its biological effect. This can involve techniques like X-ray crystallography to determine the binding mode of the inhibitor.

Phenotypic Screening: Screening pyridinone libraries in cell-based or whole-organism models can uncover novel therapeutic applications without prior knowledge of the specific molecular target.

Design and Synthesis of Multi-Targeting or Bifunctional Pyridinone Derivatives

Complex diseases often involve multiple biological pathways. Multi-target drugs, which can modulate several targets simultaneously, offer a promising therapeutic strategy. The versatile nature of the pyridinone scaffold makes it an ideal platform for the design of such agents. nih.gov

Future directions in this area include:

Rational Design: Computational methods can be employed to design pyridinone derivatives that can bind to two or more distinct targets.

Scaffold Hybridization: Combining the pyridinone core with other pharmacophores known to interact with different targets can lead to novel multi-targeting compounds. For example, pyridopyrimidine derivatives have been created by hybridizing the scaffold with other heterocyclic moieties like piperazines or triazoles. nih.gov

Linker Optimization: The design of appropriate linkers to connect the different pharmacophoric elements is crucial for achieving the desired dual activity.

Integration of Pyridinone Scaffolds into Complex Molecular Architectures for Diverse Research Applications

The pyridinone ring system is not only a key component of many bioactive molecules but also serves as a versatile building block for the synthesis of more complex molecular architectures. nih.govnih.govnih.gov This opens up avenues for its application beyond traditional drug discovery.

Future research will explore:

Natural Product Synthesis: The pyridinone motif is found in a number of natural products. nih.gov Developing synthetic routes to these complex molecules can provide access to valuable biological probes.

Peptidomimetics: The pyridinone scaffold can be used to create rigid structures that mimic peptide secondary structures, such as turns. nih.govresearchgate.net These peptidomimetics can have improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.

Materials Science: The unique photophysical and electronic properties of some pyridinone derivatives could be exploited in the development of novel materials for applications in areas like organic electronics or chemosensing. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.